

Application Note: HPLC Analysis of N,N-Dimethylbutylamine Purity

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Compound of Interest

Compound Name: *N,N*-Dimethylbutylamine

Cat. No.: B1196949

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Abstract

This application note presents a detailed protocol for the determination of purity for **N,N-Dimethylbutylamine** (DMBA) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reversed-phase HPLC method is designed for accuracy, precision, and robustness, making it suitable for routine quality control in research, development, and manufacturing environments. This document provides comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

N,N-Dimethylbutylamine (DMBA) is a tertiary amine utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the purity of DMBA is critical for the quality, safety, and efficacy of the final products. Common synthesis routes, such as the alkylation of dimethylamine with a butyl halide or the reductive amination of butanal, can introduce process-related impurities.[2][3] These may include unreacted starting materials like dimethylamine and butylamine, as well as by-products from side reactions.

Due to the polar nature of aliphatic amines and their lack of a strong UV chromophore, HPLC analysis can be challenging.[4] This method addresses these challenges by utilizing a reversed-phase column with a mobile phase at an acidic pH to ensure the protonation of the amines, leading to improved peak shape and retention. Detection is performed at a low UV wavelength to achieve adequate sensitivity for DMBA and its potential impurities.

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with good end-capping is recommended to minimize peak tailing for basic compounds.
- Chemicals:
 - **N,N-Dimethylbutylamine** (DMBA) reference standard (≥99.5% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Phosphoric acid (H₃PO₄), ~85%
 - Dimethylamine (DMA) standard
 - Butylamine (BA) standard
 - N-Methylbutylamine (NMBA) standard

Preparation of Solutions

- Mobile Phase A (Aqueous Buffer): Prepare a 0.1% (v/v) solution of phosphoric acid in water. For example, add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter before use.
- Mobile Phase B (Organic): Acetonitrile (100%).
- Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Methanol.

- **Standard Solution (1.0 mg/mL):** Accurately weigh approximately 50 mg of **N,N-Dimethylbutylamine** reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- **Impurity Stock Solution:** Prepare a stock solution containing dimethylamine, butylamine, and N-methylbutylamine at a concentration of approximately 1.0 mg/mL each in the diluent.
- **Resolution Solution:** Prepare a solution containing 1.0 mg/mL of DMBA and 0.1 mg/mL of each impurity from the stock solution in the diluent. This solution is used to verify the separation of the impurities from the main peak.
- **Sample Solution (1.0 mg/mL):** Accurately weigh approximately 50 mg of the DMBA sample to be tested and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Conditions

Parameter	Condition
Column	C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient Program	0-5 min: 5% B 5-20 min: 5% to 50% B 20-25 min: 50% B 25-26 min: 50% to 5% B 26-35 min: 5% B (Equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detector	UV at 210 nm
Run Time	35 minutes

Data Presentation

The following tables summarize the expected chromatographic data based on the described method. This data is illustrative and may vary depending on the specific instrumentation and

column used.

Table 1: Chromatographic Parameters for DMBA and Potential Impurities

Compound	Retention Time (min)	Relative Retention Time (RRT)
Dimethylamine (DMA)	3.5	0.25
Butylamine (BA)	5.8	0.41
N-Methylbutylamine (NMBA)	9.2	0.66
N,N-Dimethylbutylamine (DMBA)	14.0	1.00

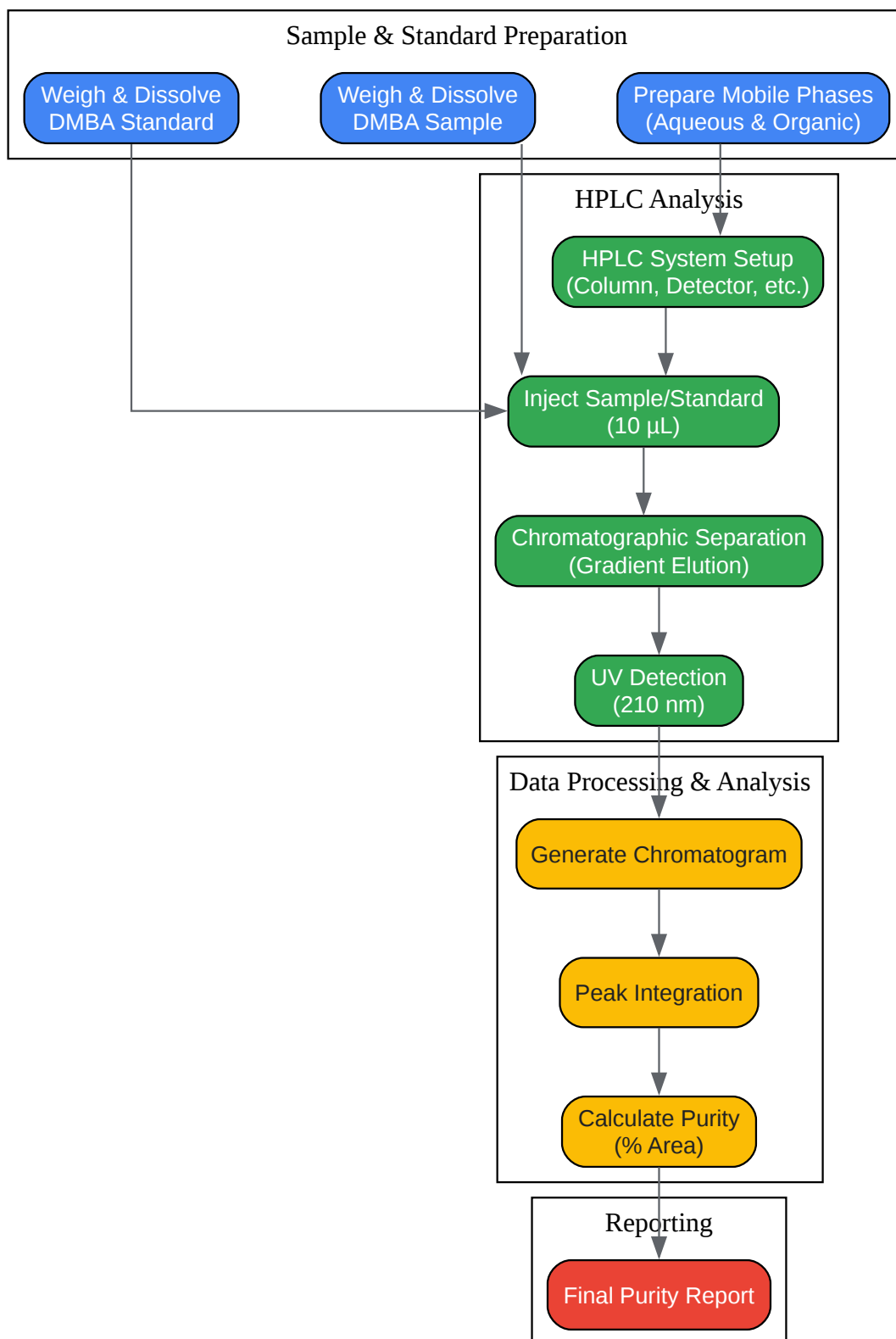
Table 2: System Suitability Test (SST) Results

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (DMBA peak)	≤ 2.0	1.2
Theoretical Plates (DMBA peak)	≥ 2000	5500
Resolution (DMBA and nearest peak)	≥ 2.0	4.5
%RSD for 6 replicate injections	$\leq 1.0\%$	0.5%

Table 3: Purity Analysis of a Sample Batch

Peak No.	Compound Name	Retention Time (min)	Area (%)
1	Dimethylamine	3.6	0.08
2	Butylamine	5.9	0.15
3	Unknown	8.1	0.05
4	N-Methylbutylamine	9.3	0.22
5	N,N-Dimethylbutylamine	14.1	99.45
6	Unknown	16.5	0.05
Total	100.00		

Mandatory Visualization



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